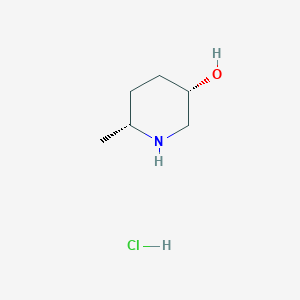![molecular formula C23H18N2O4 B2395617 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923688-88-4](/img/structure/B2395617.png)
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), an ethoxyphenyl group (an ether where the ether group is attached to a phenyl group), and a pyridine group (a basic heterocyclic organic compound with the chemical formula C5H5N). The carboxamide group (a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'NH2)) is attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene, ethoxyphenyl, and pyridine functional groups, as well as the carboxamide group attached to the pyridine ring. These functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations, such as substitutions, additions, or eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide, particularly those in the coumarin and pyridine families, have been investigated for their anticancer properties. For example, Sugita et al. (2017) explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, discovering that certain modifications can lead to higher tumor specificity with reduced toxicity to normal cells. This suggests potential pathways for designing anticancer drugs with minimal side effects Sugita et al., 2017.
Organic Synthesis and Medicinal Chemistry
Yoda (2020) provided an extensive overview of the chemistry of 3-hydroxycoumarins, a closely related chemical class, highlighting their importance in synthetic organic chemistry and their applications across pharmaceuticals, perfumery, and agrochemical industries. The versatility and biological properties of coumarins underscore the potential of this compound in similar fields Yoda, 2020.
Enantiomers and Drug Design
The stereochemistry of compounds is critical in drug design, as highlighted by Veinberg et al. (2015), who reviewed the pharmacological advantages of enantiomerically pure compounds in enhancing biological activity and reducing side effects. This research avenue could be relevant for the enantiomeric exploration of this compound Veinberg et al., 2015.
Antitubercular Activity
Research on the modification of isoniazid (INH) structures for enhanced antitubercular activity suggests a potential area where this compound could find relevance. Asif (2014) investigated various INH derivatives for their efficacy against tuberculosis, indicating a pathway for the development of novel antitubercular agents Asif, 2014.
Optoelectronic Applications
Lipunova et al. (2018) discussed the application of quinazolines and pyrimidines in optoelectronic materials, highlighting their importance in the development of luminescent small molecules and chelate compounds. This suggests potential for this compound in the creation of novel optoelectronic materials Lipunova et al., 2018.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)22-13-20(26)19-12-17(7-10-21(19)29-22)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOFFGVYGGGDQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

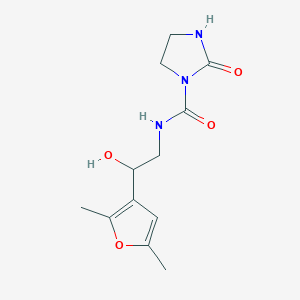
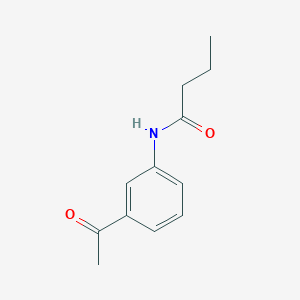

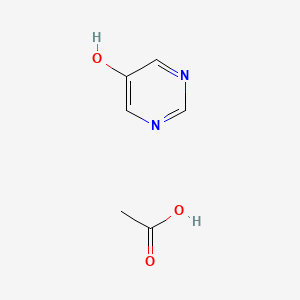
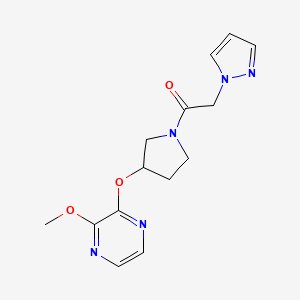
![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
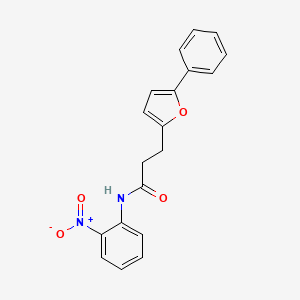
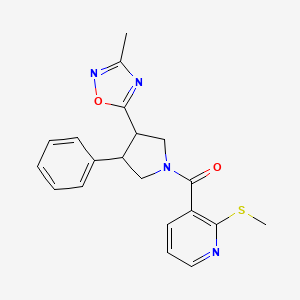
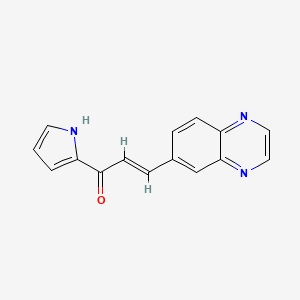

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)
